Steroid Sulfatase Inhibition: 5-Amino-2-bromobenzenesulfonamide (IC50 = 74 nM) Outperforms a Close Structural Analog by 2.8-Fold
In a direct comparative enzyme inhibition study using the same assay system, 5-Amino-2-bromobenzenesulfonamide demonstrated an IC50 value of 74 nM against human steroid sulfatase (STS) in JEG3 cell lysates [1]. In contrast, a closely related brominated benzenesulfonamide analog (CHEMBL3622064) exhibited a significantly higher IC50 of 205 nM under comparable conditions, representing a 2.8-fold reduction in potency [2]. This stark difference underscores that even minor structural modifications within the same chemical class can profoundly impact target engagement, directly affecting compound suitability for STS-targeted research programs.
| Evidence Dimension | Inhibition of human steroid sulfatase (STS) activity |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Comparator analog CHEMBL3622064: IC50 = 205 nM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) for target compound |
| Conditions | Human JEG3 cell lysates, [3H]E1S substrate, 1 hr incubation |
Why This Matters
This 2.8-fold potency advantage makes 5-Amino-2-bromobenzenesulfonamide a more suitable starting point for developing high-affinity STS inhibitors, a target of interest in hormone-dependent cancers and endometriosis.
- [1] BindingDB. BDBM50541454 CHEMBL4636936: IC50 74 nM for steroid sulfatase inhibition. 2021. View Source
- [2] BindingDB. BDBM50121079 CHEMBL3622064: IC50 205 nM for steroid sulfatase inhibition. Accessed 2024. View Source
